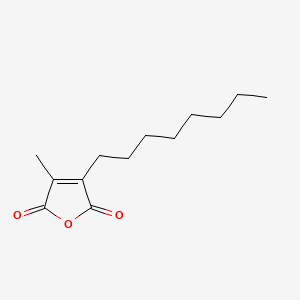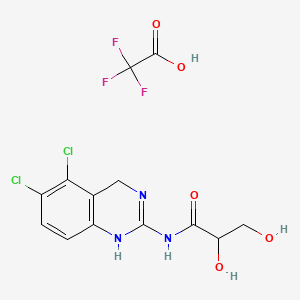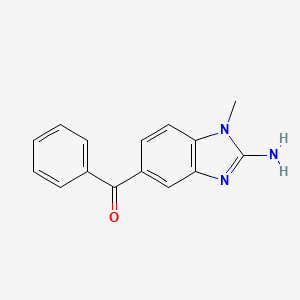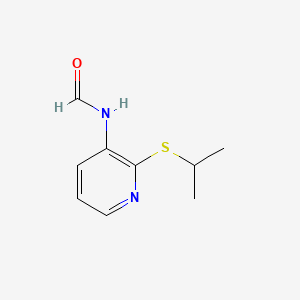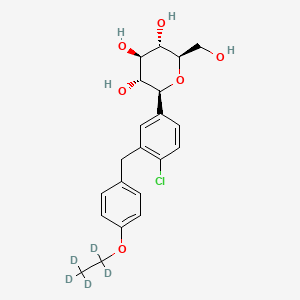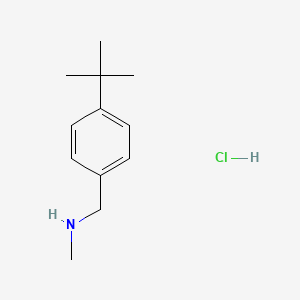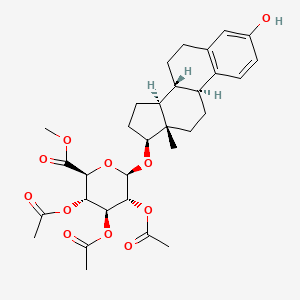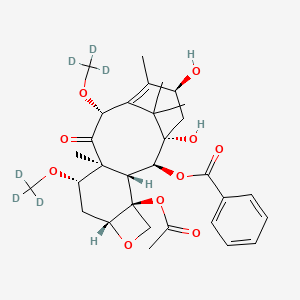
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6
描述
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III. This compound is an intermediate used in the preparation of Cabazitaxel, a chemotherapy medication used to treat prostate cancer. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various scientific research applications.
科学研究应用
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways in vivo using stable isotope labeling.
Medicine: Intermediate in the synthesis of Cabazitaxel, used in cancer treatment.
Industry: Used in the development of pharmaceuticals and as a standard in environmental pollutant detection
作用机制
Target of Action
The primary target of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is the process of DNA synthesis . This compound is a precursor to the anti-cancer drug docetaxel , which is known to interfere with the normal function of microtubules during cell division .
Mode of Action
this compound interacts with its targets by interfering with the normal function of microtubules during cell division . This interference prevents the cancer cells from dividing and growing, leading to cell death .
Biochemical Pathways
this compound is involved in the taxol biosynthetic pathway . It is the fifth intermediate in the biosynthesis of paclitaxel, an anti-cancer drug . The compound is converted to baccatin III through the action of 10-deacetylbaccatin III 10-O-acetyltransferase .
Pharmacokinetics
It is known that the compound is used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel
Result of Action
The result of the action of this compound is the inhibition of cancer cell division and growth . By interfering with the normal function of microtubules during cell division, the compound prevents the cancer cells from dividing and growing, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C
生化分析
Biochemical Properties
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 interacts with various enzymes and proteins. It is a precursor to the anti-cancer drug docetaxel (Taxotere) . The conversion of 10-Deacetyl-7,10-dimethoxy-Baccatin III to baccatin III involves the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a precursor to docetaxel . Docetaxel is known to inhibit cell division and proliferation by disrupting the microtubule network in cells .
Molecular Mechanism
At the molecular level, this compound is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase . This is a crucial step in the biosynthesis pathway of the anti-cancer drug docetaxel .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Given its role as a precursor to docetaxel, it is likely that its effects would be similar to those of docetaxel, which is known to have dose-dependent effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of docetaxel . This involves the action of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be transported and distributed in a similar manner to docetaxel .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be localized in similar subcellular compartments to docetaxel .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 involves multiple steps, starting from natural sources like the yew tree (Taxus species). The compound is typically synthesized through a series of chemical reactions, including acetylation, deacetylation, and methoxylation. The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree needles, followed by purification and chemical modification. Techniques such as ultrasonic-assisted extraction and chromatographic separation are employed to obtain high yields and purity .
化学反应分析
Types of Reactions
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, and various organic solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include baccatin III and other derivatives, which are crucial intermediates in the synthesis of anti-cancer drugs like Cabazitaxel .
相似化合物的比较
Similar Compounds
10-Deacetylbaccatin III: A precursor to the anti-cancer drug docetaxel.
7-Epi-10-Deacetylbaccatin III: Another derivative with similar properties.
10-Deacetylbaccatin V and VI: Other related compounds with slight structural differences.
Uniqueness
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic research and as a chemical reference standard. Its role as an intermediate in the synthesis of Cabazitaxel also highlights its importance in medicinal chemistry.
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMLMORVVDLIU-LTLZUEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


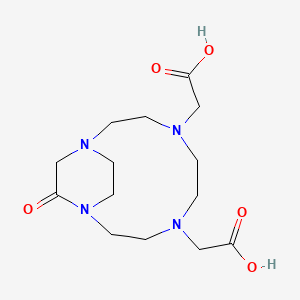
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
